molecular formula C4HCl2NO4S2 B1585882 5-Chloro-4-nitrothiophene-2-sulfonyl chloride CAS No. 58457-24-2

5-Chloro-4-nitrothiophene-2-sulfonyl chloride

Cat. No.: B1585882
CAS No.: 58457-24-2
M. Wt: 262.1 g/mol
InChI Key: SGHAHFHTASPNKN-UHFFFAOYSA-N
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Description

5-Chloro-4-nitrothiophene-2-sulfonyl chloride: is a chemical compound with the molecular formula C4HCl2NO4S2 . It is known for its applications in various fields, including organic synthesis and pharmaceuticals. The compound is characterized by its cream-colored powder form and has a melting point ranging from 50.0 to 56.0°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-nitrothiophene-2-sulfonyl chloride typically involves the chlorination and nitration of thiophene derivatives. One common method includes the reaction of 2-chlorothiophene with chlorosulfonic acid in the presence of phosphorus pentachloride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-nitrothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are employed.

Major Products Formed:

    Substitution Reactions: Products include sulfonamides and sulfonate esters.

    Reduction Reactions: Products include 5-chloro-4-aminothiophene-2-sulfonyl chloride.

    Oxidation Reactions: Products include sulfone derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-4-nitrothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new compounds. The nitro group can also participate in redox reactions, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

  • 5-Chlorothiophene-2-sulfonyl chloride
  • 4-Nitrothiophene-2-sulfonyl chloride

Comparison: 5-Chloro-4-nitrothiophene-2-sulfonyl chloride is unique due to the presence of both chloro and nitro substituents on the thiophene ring. This dual functionality enhances its reactivity and makes it a valuable intermediate in organic synthesis. In contrast, similar compounds may lack one of these functional groups, limiting their reactivity and applications .

Properties

IUPAC Name

5-chloro-4-nitrothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NO4S2/c5-4-2(7(8)9)1-3(12-4)13(6,10)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHAHFHTASPNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370943
Record name 5-chloro-4-nitrothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58457-24-2
Record name 5-chloro-4-nitrothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-4-nitrothiophene-2-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 32.5-g (0.15 mol) sample of 5-chloro-2-thienylsulfonyl chloride was added in small portions to a stirred solution of 150 ml concentrated nitric acid and 150 ml concentrated sulfuric acid. After the addition was completed, the reaction mixture was stirred at about 25° C overnight. The reaction mixture was then diluted with ice water and filtered to give the 5-chloro-4-nitro-2-thienylsulfonyl chloride product.
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Synthesis routes and methods II

Procedure details

2--Chlorosulphonyl-5-chlorothiophene (19.8 parts) was added to fuming nitric acid (80 parts), allowing to exotherm to 35° C. Heated to 50° C. and stirred under these conditions for 2 hours. Cooled to room temperature then poured onto ice/water with vigorous stirring. The white solid was filtered off and dried to yield the product 2-chlorosulphonyl-4-nitro-5-chlorothiophene (19 parts).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-4-nitrothiophene-2-sulfonyl chloride
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